2,5-Diaminobenzenesulfonamide

Vue d'ensemble

Description

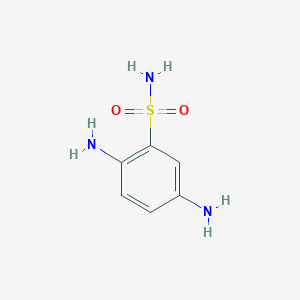

2,5-Diaminobenzenesulfonamide is an organic compound with the molecular formula C6H9N3O2S. It is a derivative of benzenesulfonamide, characterized by the presence of two amino groups at the 2 and 5 positions on the benzene ring.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antimicrobial Activity

2,5-Diaminobenzenesulfonamide is primarily recognized for its role as an antimicrobial agent. It functions as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This mechanism of action makes it effective against a range of Gram-positive and Gram-negative bacteria. Its derivatives have been utilized in the development of antibiotics, particularly in the treatment of urinary tract infections and respiratory diseases .

2. Carbonic Anhydrase Inhibition

Recent studies have shown that derivatives of this compound can selectively inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. These inhibitors have potential therapeutic applications in treating conditions such as glaucoma, edema, and certain types of cancer. For instance, CA IX and CA XII are overexpressed in tumor cells and are promising targets for anticancer drugs .

3. Treatment of Hepatitis C

The compound has also been investigated for its antiviral properties against hepatitis C virus (HCV). Research indicates that certain sulfonamide derivatives can act as inhibitors of HCV replication, addressing the need for more effective antiviral therapies .

Materials Science Applications

1. Membrane Technology

this compound has been utilized in the fabrication of nanofiltration membranes. A study demonstrated that membranes prepared with this compound exhibited high negative charge density, enhancing their ability to remove anionic dyes from wastewater. This application highlights its potential in environmental engineering and water treatment technologies .

2. Synthesis of Functional Polymers

The compound serves as a building block in the synthesis of functional polymers with specific properties tailored for various applications, including drug delivery systems and smart materials . Its ability to form stable chemical bonds allows for the creation of materials with enhanced mechanical and thermal properties.

Environmental Applications

1. Water Treatment

The use of this compound in water treatment processes has been explored due to its effectiveness in removing contaminants. Its incorporation into filtration systems can significantly improve the removal efficiency of harmful substances from industrial effluents .

Case Studies

Mécanisme D'action

Target of Action

2,5-Diaminobenzenesulfonamide, a type of sulfonamide, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital component for DNA synthesis .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By mimicking PABA, the compound binds to the enzyme, preventing it from synthesizing folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid. As a result, the bacteria cannot synthesize DNA, which inhibits their growth and multiplication .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from producing DNA, thereby inhibiting their ability to grow and multiply .

Analyse Biochimique

Biochemical Properties

2,5-Diaminobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity and influencing physiological processes such as respiration and acid-base balance .

Additionally, this compound has been shown to interact with dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. By inhibiting this enzyme, this compound can disrupt the production of folate, which is essential for DNA synthesis and repair .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cancer cell lines, this compound has been found to induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Moreover, this compound affects cellular metabolism by inhibiting enzymes involved in metabolic pathways. This inhibition can lead to alterations in the levels of metabolites and changes in metabolic flux, ultimately impacting cell function and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. As mentioned earlier, it inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa . This inhibition can lead to changes in pH regulation and ion transport within cells.

Furthermore, this compound inhibits dihydropteroate synthase by competing with the enzyme’s natural substrate, para-aminobenzoic acid (PABA). This competitive inhibition disrupts the folate synthesis pathway, leading to a decrease in folate levels and subsequent effects on DNA synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied.

In in vitro studies, prolonged exposure to this compound has been associated with changes in cell morphology, growth rate, and viability. These effects are often dose-dependent, with higher concentrations leading to more pronounced alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where a certain dosage level is required to achieve a significant biological response. Beyond this threshold, increasing the dosage may not necessarily lead to a proportional increase in efficacy but can instead result in increased toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways affected by this compound is the folate synthesis pathway, where it inhibits dihydropteroate synthase, as previously mentioned . This inhibition leads to a decrease in folate levels, affecting DNA synthesis and repair.

Additionally, this compound can influence the metabolism of sulfur-containing compounds, given its sulfonamide structure. This interaction can impact the levels of sulfur metabolites and alter metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is known to be transported across cell membranes via passive diffusion, facilitated by its relatively small size and moderate lipophilicity . Once inside the cell, it can interact with various transporters and binding proteins, affecting its localization and accumulation.

In tissues, this compound is distributed unevenly, with higher concentrations observed in organs with high blood perfusion, such as the liver and kidneys . This distribution pattern can influence the compound’s efficacy and toxicity in different tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles.

In the cytoplasm, this compound can interact with enzymes and proteins involved in metabolic pathways, influencing their activity and function . In the mitochondria, it can affect processes such as oxidative phosphorylation and energy production, leading to changes in cellular metabolism and viability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diaminobenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by amination. One common method involves the sulfonation of paranitrotoluene with chlorosulfonic acid to form 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate is then subjected to hydrogenation in the presence of a catalyst and ammonia to yield 2-methyl-5-aminobenzenesulfonamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Diaminobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino groups can be replaced or modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are frequently used.

Major Products Formed: The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and other functionalized aromatic compounds .

Comparaison Avec Des Composés Similaires

Sulfamethazine: Another sulfonamide with similar antibacterial properties.

Sulfadiazine: Used in combination with other drugs to treat infections.

Sulfanilamide: A simpler sulfonamide with a broad spectrum of antibacterial activity.

Uniqueness: 2,5-Diaminobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .

Activité Biologique

2,5-Diaminobenzenesulfonamide, also known by its chemical formula CHNOS, is a compound that belongs to the sulfonamide class of drugs. This article explores its biological activities, particularly its antimicrobial properties, potential anticancer effects, and interactions with various biochemical pathways.

Chemical Structure and Properties

The structure of this compound features two amino groups and a sulfonamide group, which contribute to its reactivity and biological properties. This compound is known for its ability to inhibit certain enzymes crucial for bacterial growth and other physiological processes.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity. It functions primarily as a competitive antagonist of p-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthetase , which is essential for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, reducing bacterial growth. Research has demonstrated effective minimum inhibitory concentrations (MICs) against various pathogens such as Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It is hypothesized that the compound can inhibit tumor-associated carbonic anhydrases (CAs), which are involved in maintaining the tumor microenvironment. Inhibition of these enzymes may enhance the efficacy of chemotherapeutic agents by altering the pH and fluid balance within tumors .

Enzyme Inhibition

The primary mechanism through which this compound exerts its biological activity is through the inhibition of key enzymes:

- Dihydropteroate Synthetase : Inhibits folate synthesis in bacteria.

- Carbonic Anhydrase : Disrupts acid-base balance and fluid transport in various biological systems.

This dual inhibition not only affects bacterial growth but may also impact cancer cell proliferation by altering metabolic pathways related to pH regulation .

Cardiovascular Effects

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease perfusion pressure compared to control conditions. This suggests potential cardiovascular implications for compounds related to this compound .

Pharmacokinetics

Pharmacokinetic studies using theoretical models have assessed the absorption, distribution, metabolism, and excretion (ADME) parameters for this compound. These studies provide insights into how the compound interacts with biological systems at a cellular level .

Propriétés

IUPAC Name |

2,5-diaminobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXFYWMYAYUJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619476 | |

| Record name | 2,5-Diaminobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20896-44-0 | |

| Record name | 2,5-Diaminobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.